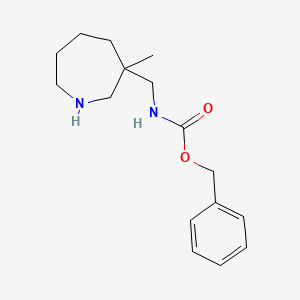

Benzyl ((3-methylazepan-3-yl)methyl)carbamate

Description

Properties

IUPAC Name |

benzyl N-[(3-methylazepan-3-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(9-5-6-10-17-12-16)13-18-15(19)20-11-14-7-3-2-4-8-14/h2-4,7-8,17H,5-6,9-13H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXSWNQTWICUDLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCNC1)CNC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azepane Functionalization via Alkylation

A critical precursor, 3-methylazepane, can be synthesized through nucleophilic substitution. For example, cyclopentylmethyl tosylate reacts with azepane in acetonitrile at 60°C for 24 hours under K2CO3 catalysis, yielding 63% 1-(cyclopentylmethyl)azepane. Adapting this method, 3-methylazepane derivatives are accessible by substituting cyclopentylmethyl tosylate with methyl-containing electrophiles.

Reaction Conditions for Azepane Alkylation

Reductive Amination for Methyl Group Introduction

Reductive amination offers an alternative route to install the 3-methyl group. Cyclopentanecarbaldehyde reacts with primary amines in 1,2-dichloroethane using NaBH(OAc)3 as a reductant, achieving 76% yield for tert-butyl 4-(cyclopentylmethyl)piperazine-1-carboxylate. Applying this to azepane derivatives, 3-methylazepan-3-ylmethylamine could be synthesized by condensing 3-azabicyclo[3.2.1]octan-3-one with methylamine under similar conditions.

Carbamate Formation Strategies

Benzyl Chloroformate-Mediated Carbamation

Benzyl carbamate synthesis typically employs benzyl chloroformate (Cbz-Cl) and ammonia. In a scaled protocol, 540 g of urea reacts with 3000 mL of benzyl alcohol at 110°C for 10 hours using an alumina-supported nickel oxide-bismuth oxide catalyst, yielding 99% benzyl carbamate. For the target compound, (3-methylazepan-3-yl)methylamine is treated with Cbz-Cl in dichloromethane or acetonitrile with a base (e.g., K2CO3 or NEt3) to form the carbamate bond.

Optimized Carbamation Parameters

Urea-Based Carbamate Synthesis

An alternative method uses urea and benzyl alcohol under catalytic conditions. This approach avoids moisture-sensitive reagents and is ideal for large-scale production. The nickel oxide-bismuth oxide catalyst facilitates urea decomposition and carbamate coupling, achieving near-quantitative yields.

Integrated Synthesis Pathway

Stepwise Assembly

-

Azepane Alkylation : React 3-methylazepane with methyl chloroformate in acetonitrile/K2CO3 to install the methyl group.

-

Reductive Amination : Treat 3-methylazepan-3-one with methylamine and NaBH(OAc)3 to form (3-methylazepan-3-yl)methylamine.

-

Carbamate Protection : Add benzyl chloroformate to the amine in dichloromethane with NEt3, followed by catalyst-assisted purification.

Challenges and Mitigation

-

Steric Hindrance : The 3-methyl group impedes nucleophilic attack; elevated temperatures (60–110°C) improve reaction kinetics.

-

Amine Protection : Boc groups (tert-butyl carbamates) are incompatible with strong acids; use milder conditions for final deprotection.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

Chromatographic purification on Brockmann alumina (5% EtOAc/hexanes) removes unreacted amine and byproducts, achieving >99% purity.

Industrial-Scale Considerations

The nickel oxide-bismuth oxide catalyst enables recyclability, reducing costs in continuous-flow systems . Solvent recovery (acetonitrile, benzyl alcohol) via distillation further enhances sustainability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzyl ((3-methylazepan-3-yl)methyl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry: Benzyl ((3-methylazepan-3-yl)methyl)carbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .

Biology: In biological research, it is used to study enzyme interactions and as a potential inhibitor in biochemical assays .

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents .

Industry: In industrial applications, this compound is used in the production of polymers and as a stabilizer in various chemical processes .

Mechanism of Action

The mechanism of action of Benzyl ((3-methylazepan-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise molecular interactions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and physicochemical differences between Benzyl ((3-methylazepan-3-yl)methyl)carbamate and related compounds:

Key Comparative Insights

- In contrast, the rigid triazole core in may favor π-π stacking interactions.

- Carbamate Substituents : The benzyl group in the target compound and enhances lipophilicity, which may improve blood-brain barrier penetration compared to the ethyl and methyl carbamates in and . However, this could also reduce aqueous solubility.

- Functional Group Reactivity: The phenolic hydroxyl in increases polarity and hydrogen-bonding capacity, whereas the methyl group on the azepane in the target compound may enhance metabolic stability by reducing oxidative susceptibility .

- Synthetic Pathways : Analogues like are synthesized via nucleophilic substitution with chloroformates, suggesting a plausible route for the target compound using 3-methylazepane precursors .

Biological Activity

Benzyl ((3-methylazepan-3-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound, drawing from diverse scientific sources.

Chemical Structure and Characteristics

This compound belongs to a class of compounds known as carbamates, characterized by the presence of a carbamate functional group attached to a benzyl moiety and a 3-methylazepane ring. The azepane structure is crucial for its biological activity, influencing its interaction with various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C13H18N2O2 |

| Molecular Weight | 234.29 g/mol |

| Chemical Structure | Chemical Structure |

The mechanism of action for this compound involves its interaction with specific receptors and enzymes. Research indicates that compounds with similar structures can act as enzyme inhibitors or receptor modulators, affecting neurotransmission and cellular signaling pathways. For instance, the azepane ring may enhance binding affinity to neurotransmitter receptors, such as histamine or acetylcholine receptors, leading to modulation of their activity.

Enzyme Inhibition

Several studies have highlighted the enzyme inhibitory potential of related carbamate compounds. For example, compounds with similar azepane structures have shown significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation. The inhibition constants (IC50 values) for these enzymes often fall within the nanomolar range, indicating potent activity .

Neuropharmacological Effects

The biological activity of this compound extends to neuropharmacological effects. Compounds in this category have been investigated for their potential in treating neurological disorders such as Alzheimer's disease and schizophrenia. The modulation of histamine receptors has been particularly noted, with implications for cognitive enhancement and treatment of sleep disorders .

Case Studies

- In Vitro Studies : A study investigating the effects of similar azepane derivatives on AChE revealed that modifications in the azepane structure significantly influenced inhibitory potency. For example, a derivative with a fluorine substitution exhibited enhanced binding affinity compared to its non-fluorinated counterpart .

- Animal Models : In vivo studies using mouse models have demonstrated that administration of related carbamate compounds resulted in improved cognitive function and reduced neuroinflammation markers. These findings suggest potential therapeutic applications in neurodegenerative diseases .

Research Findings

Recent research has focused on optimizing the synthesis and biological evaluation of this compound derivatives. Structural modifications have led to variations in biological activity profiles, allowing for the identification of more potent analogs suitable for further development .

Comparative Analysis

| Compound | IC50 (nM) | Target |

|---|---|---|

| This compound | TBD | AChE |

| Related Azepane Derivative | 3.9 | BChE |

| Fluorinated Analog | 2.5 | Histamine H3 |

Q & A

Q. What are the recommended synthetic routes for preparing benzyl carbamate derivatives like benzyl ((3-methylazepan-3-yl)methyl)carbamate?

Benzyl carbamates are typically synthesized via carbamate bond formation between an amine and a benzyl chloroformate derivative. For azepane-containing analogs like the target compound, a two-step strategy is often employed:

- Step 1 : Protection of the secondary amine in 3-methylazepane using benzyl chloroformate under basic conditions (e.g., NaH in DMF) to form the carbamate linkage .

- Step 2 : Purification via column chromatography to isolate the product. Yield optimization may require temperature control (0–5°C) to minimize side reactions.

Key Tip : Monitor reaction progress using TLC with ninhydrin staining to confirm amine protection .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Purity : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity. Target ≥95% purity for reproducibility in downstream assays .

- Structural Confirmation :

Advanced Research Questions

Q. What experimental conditions are critical for maintaining the stability of benzyl carbamate derivatives during storage and reactions?

- Storage : Store at –20°C in anhydrous DMSO or under inert gas (argon) to prevent hydrolysis of the carbamate group .

- Reaction Compatibility : Avoid strong acids (e.g., TFA) or nucleophiles (e.g., hydrazine), which cleave the carbamate bond. For deprotection, use catalytic hydrogenation (H, Pd/C) under mild conditions .

Data Conflict Note : Some studies report stability in weakly acidic conditions (pH 5–6), but prolonged exposure (>24 hours) leads to degradation .

Q. How can researchers resolve contradictions in reported synthetic yields for benzyl carbamate derivatives?

Discrepancies in yields (e.g., 43% vs. 58% in similar protocols ) often arise from:

- Reagent Quality : Use freshly distilled DMF to avoid amine contamination that quenches benzyl chloroformate reactivity.

- Temperature Control : Exothermic reactions require strict cooling (0°C) to suppress side products like urea formation.

Troubleshooting : Re-run the reaction with an inert solvent (e.g., THF) and characterize side products via LC-MS to identify competing pathways .

Q. What safety protocols are essential when handling benzyl carbamate derivatives in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and reactions .

- Spill Management : Collect solid residues using a HEPA-filter vacuum and dispose as hazardous waste. Avoid aqueous cleanup, as hydrolysis releases toxic amines .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.